molecular formula C12H14O4S B3389324 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid CAS No. 926195-71-3

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid

Cat. No.: B3389324
CAS No.: 926195-71-3
M. Wt: 254.3 g/mol
InChI Key: NCPVLLXQDURDTK-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid is an organic compound characterized by its unique structure, which includes a benzodioxepin ring fused with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the benzodioxepin-sulfanyl intermediate with a propanoic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodioxepin ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the benzodioxepin ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin: Shares the benzodioxepin core but lacks the sulfanyl and propanoic acid groups.

    3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)propanoic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.

Uniqueness

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid is unique due to the presence of both the sulfanyl and propanoic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-12(14)4-7-17-9-2-3-10-11(8-9)16-6-1-5-15-10/h2-3,8H,1,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPVLLXQDURDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)SCCC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanoic acid
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